PROTAC SOS1 degrader-10

SOS1 degradation DC50 KRAS-mutant lung cancer

PROTAC SOS1 degrader-10 (Compound 11o) is a proteolysis-targeting chimera (PROTAC) that recruits cereblon (CRBN) E3 ubiquitin ligase to selectively degrade son of sevenless 1 (SOS1), a critical guanine nucleotide exchange factor upstream of KRAS. The compound employs a pyrido[2,3-d]pyrimidin-7-one warhead linked to a CRBN ligand, and induces potent SOS1 degradation in KRAS-mutant cancer cell lines SW620, A549 and DLD-1 with DC50 values of 2.23, 1.85 and 7.53 nM, respectively.

Molecular Formula C51H63F3N10O6
Molecular Weight 969.1 g/mol
Cat. No. B15610566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-10
Molecular FormulaC51H63F3N10O6
Molecular Weight969.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H63F3N10O6/c1-31(36-24-37(51(52,53)54)27-38(55)25-36)58-44-40-28-39(48(68)60(2)45(40)57-30-56-44)33-4-6-34(7-5-33)46(66)63-22-20-61(21-23-63)29-32-10-13-50(14-11-32)15-18-62(19-16-50)47(67)35-8-9-42(70-3)41(26-35)64-17-12-43(65)59-49(64)69/h8-9,24-28,30-34H,4-7,10-23,29,55H2,1-3H3,(H,56,57,58)(H,59,65,69)/t31-,33?,34?/m1/s1
InChIKeyFUTHCLUTRFIAKK-PGSGNUMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-10 (Compound 11o) – Technical Procurement Guide for a Potent CRBN-Dependent SOS1 Degrader Targeting KRAS-Mutant Cancers


PROTAC SOS1 degrader-10 (Compound 11o) is a proteolysis-targeting chimera (PROTAC) that recruits cereblon (CRBN) E3 ubiquitin ligase to selectively degrade son of sevenless 1 (SOS1), a critical guanine nucleotide exchange factor upstream of KRAS [1]. The compound employs a pyrido[2,3-d]pyrimidin-7-one warhead linked to a CRBN ligand, and induces potent SOS1 degradation in KRAS-mutant cancer cell lines SW620, A549 and DLD-1 with DC50 values of 2.23, 1.85 and 7.53 nM, respectively [1]. Its mechanism is both CRBN- and proteasome-dependent, leading to downstream ERK phosphorylation inhibition and antiproliferative effects [1].

Why All SOS1 PROTACs Are Not Interchangeable: Structural and Pharmacological Divergence Demands Compound-Specific Selection


SOS1-targeting PROTACs are not functionally interchangeable because their degradation potency, target engagement kinetics, and pharmacological profiles are determined by the specific combination of SOS1-binding warhead, linker composition, and E3 ligase ligand [1]. Even PROTACs sharing the same E3 ligase (CRBN) can exhibit DC50 values spanning from single-digit to hundreds of nanomolar across different KRAS-mutant cell lines, due to differences in warhead binding affinity, ternary complex formation efficiency, and cellular permeability [1]. Consequently, selecting a generic SOS1 degrader without comparative performance data risks compromised degradation efficiency, reduced antiproliferative activity, and irreproducible results in KRAS-mutant cancer models. The evidence below quantifies exactly where PROTAC SOS1 degrader-10 diverges from its closest analogs and alternative SOS1 degraders.

PROTAC SOS1 Degrader-10 vs. Comparator SOS1 Degraders: Quantitative Evidence for Procurement-Relevant Selection


SOS1 Degradation Potency in A549 KRAS-Mutant Lung Cancer Cells: PROTAC SOS1 Degrader-10 Achieves 113-Fold Lower DC50 Than LHF418

In A549 lung adenocarcinoma cells (KRAS G12S), PROTAC SOS1 degrader-10 (compound 11o) induces SOS1 degradation with a DC50 of 1.85 nM [1]. By contrast, the SOS1 PROTAC degrader LHF418, which also utilizes a CRBN-recruiting mechanism, exhibits a DC50 of 209.4 nM in the same A549 cell line [2]. This represents a 113-fold greater degradation potency for degrader-10. Both measurements were obtained via Western blot analysis after 24-hour treatment, and degradation in both cases was confirmed to be CRBN- and proteasome-dependent [1][2].

SOS1 degradation DC50 KRAS-mutant lung cancer A549 PROTAC

Pan-KRAS-Mutant SOS1 Degradation Breadth: PROTAC SOS1 Degrader-10 Demonstrates DC50 Values of 2.23–7.53 nM Across Three Distinct KRAS-Mutant Cell Lines, Outperforming ZZ151's Reported Range of 8.41–41.4 nM

PROTAC SOS1 degrader-10 potently degrades SOS1 in three KRAS-mutant cancer cell lines with distinct genetic backgrounds: SW620 (colorectal, KRAS G12V) DC50 = 2.23 nM; A549 (lung, KRAS G12S) DC50 = 1.85 nM; DLD-1 (colorectal, KRAS G13D) DC50 = 7.53 nM [1]. The SOS1 degrader ZZ151, reported as a highly potent and selective SOS1 PROTAC, exhibits DC50 values ranging from 8.41 to 41.4 nM across cell lines harboring KRAS G12C, G12D, G12V, G12R, G12S, and G13D mutations . Degrader-10's DC50 values are 2–5.5 fold lower than ZZ151's median range, indicating consistently higher degradation efficiency across multiple KRAS mutations.

pan-KRAS SOS1 degradation DC50 colorectal cancer PROTAC

Antiproliferative Activity in KRAS-Mutant Colorectal Cancer SW620 Cells: PROTAC SOS1 Degrader-10 IC50 of 36.7 nM

PROTAC SOS1 degrader-10 inhibits the proliferation of SW620 colorectal cancer cells (KRAS G12V) with an IC50 of 36.7 nM [1]. In A549 and DLD-1 cells, the IC50 values are 52.2 nM and 107 nM, respectively [1]. For context, the potent SOS1 PROTAC degrader 4 (also a CRBN-recruiting degrader) exhibits an antiproliferative IC50 of 5 nM in NCI-H358 lung cancer cells [2]; however, direct cross-cell-line comparison is not possible. Degrader-10's antiproliferative potency is consistent with its robust SOS1 degradation activity and effective suppression of ERK phosphorylation [1].

antiproliferative activity IC50 SW620 colorectal cancer PROTAC

Distinct Pyrido[2,3-d]pyrimidin-7-one Warhead: Structural Differentiation from Quinazoline- and Agonist-Based SOS1 PROTACs

PROTAC SOS1 degrader-10 utilizes a pyrido[2,3-d]pyrimidin-7-one scaffold as its SOS1-binding warhead [1]. This warhead is chemically distinct from the quinazoline-based warheads employed by degraders such as degrader 4 and SIAIS562055 [2][3], and fundamentally differs from the agonist-derived VHL-recruiting warhead used in first-in-class SOS1 PROTACs (e.g., PROTAC SOS1 degrader-1/compound 9d) [4]. The pyrido[2,3-d]pyrimidin-7-one core was originally developed as a potent SOS1 inhibitor (ACS Med Chem Lett 2023) and was subsequently adapted for PROTAC design through structure-guided linker attachment [1].

warhead chemistry pyrido[2,3-d]pyrimidin-7-one structure-activity relationship SOS1 PROTAC

In Vitro Tool Compound Profile: PROTAC SOS1 Degrader-10 Lacks In Vivo Validation, Contrasting with Degrader 4 and SIAIS562055 Which Have Demonstrated In Vivo Antitumor Efficacy

As of the primary publication, PROTAC SOS1 degrader-10 (compound 11o) has not been evaluated in in vivo xenograft models; the authors explicitly state that 'further optimization of 11o may provide us promising SOS1 degraders with favorable drug-like properties' [1]. In contrast, SOS1 PROTAC degrader 4 demonstrated significant antitumor activity in an NCI-H358 xenograft model with a TGI(TV) of 58.8% at 30 mg/kg bid [2]. Similarly, SIAIS562055 displayed promising antitumor potency as a monotherapy in KRAS-mutant xenografts and enhanced tumor regression when combined with KRAS inhibitors [3]. Degrader-10's current data package is limited to in vitro profiling, making it a high-quality in vitro tool compound rather than an in vivo-ready probe.

in vivo efficacy xenograft tool compound SOS1 PROTAC

PROTAC SOS1 Degrader-10: Optimal Research and Industrial Application Scenarios Based on Evidence-Driven Differentiation


In Vitro Degradation Profiling in KRAS-Mutant Colorectal Cancer Models

PROTAC SOS1 degrader-10 achieves DC50 values of 2.23 nM in SW620 (KRAS G12V) and 7.53 nM in DLD-1 (KRAS G13D) [1], making it an ideal tool compound for studying SOS1 degradation efficiency in colorectal cancer cell models. Researchers can use degrader-10 to quantify SOS1 half-life, assess ternary complex formation kinetics, and evaluate downstream ERK pathway suppression at low nanomolar concentrations, minimizing off-target effects.

Comparative Pharmacology Studies Benchmarking SOS1 Degrader Potency

With a DC50 of 1.85 nM in A549 lung cancer cells—113-fold lower than LHF418 (209.4 nM) [1][2]—PROTAC SOS1 degrader-10 serves as a high-potency benchmark for comparing degradation efficiency across different SOS1 PROTAC chemotypes. Industrial medicinal chemistry teams can use degrader-10 as a reference compound when optimizing novel SOS1 degraders targeting CRBN-mediated degradation.

Mechanistic Studies of ERK Signaling Pathway Inhibition via SOS1 Degradation

Degrader-10 potently inhibits ERK phosphorylation in KRAS-mutant cells [1], providing a validated chemical probe for dissecting SOS1-dependent versus SOS1-independent mechanisms of ERK activation. This application is particularly relevant for studies investigating feedback reactivation of RAS-MAPK signaling following KRAS inhibitor treatment.

Combination Therapy Screening with KRAS G12C Inhibitors in A549 Cells

Given degrader-10's potent SOS1 degradation (DC50 1.85 nM) and antiproliferative activity (IC50 52.2 nM) in A549 cells [1], it is well-suited for in vitro combination screens with covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) to evaluate synergistic antitumor effects and assess whether SOS1 degradation can overcome adaptive resistance mechanisms.

Technical Documentation Hub

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